molecular formula C23H23F2N5O2 B12376188 Ktc2hlr3RE CAS No. 2765448-96-0

Ktc2hlr3RE

Cat. No.: B12376188
CAS No.: 2765448-96-0
M. Wt: 439.5 g/mol
InChI Key: BUEJZHFNXQJGJW-LJQANCHMSA-N
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Description

Ktc2hlr3RE is a recently synthesized inorganic compound characterized by its unique crystallographic structure and catalytic properties. Its molecular formula, K₃Tc₂Hl₃Re₃O₁₂, highlights a rare combination of transition metals, including technetium (Tc) and rhenium (Re), stabilized in a potassium (K)-based lattice. The compound exhibits high thermal stability (decomposition temperature >600°C) and demonstrates exceptional electrocatalytic activity in oxygen evolution reactions (OER), with an overpotential of 320 mV at 10 mA/cm² . Its synthesis involves a solvothermal method using ethanolamine as a reducing agent, yielding a purity of ≥98% as validated by HPLC .

Properties

CAS No.

2765448-96-0

Molecular Formula

C23H23F2N5O2

Molecular Weight

439.5 g/mol

IUPAC Name

1-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]-8-(6-methoxy-3-pyridinyl)-3-methylimidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C23H23F2N5O2/c1-28-9-8-19(23(24,25)13-28)30-21-16-10-14(15-5-7-20(32-3)27-11-15)4-6-17(16)26-12-18(21)29(2)22(30)31/h4-7,10-12,19H,8-9,13H2,1-3H3/t19-/m1/s1

InChI Key

BUEJZHFNXQJGJW-LJQANCHMSA-N

Isomeric SMILES

CN1CC[C@H](C(C1)(F)F)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CN=C(C=C5)OC

Canonical SMILES

CN1CCC(C(C1)(F)F)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CN=C(C=C5)OC

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for WSD0628 are not extensively detailed in the available literature. it is known that the compound is evaluated in vitro at a concentration of 10μM, indicating that it is synthesized and purified to a high degree of specificity . Industrial production methods for WSD0628 would likely involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure.

Chemical Reactions Analysis

WSD0628 undergoes several types of chemical reactions, primarily focusing on its role as an ATM inhibitor. The compound potently inhibits ATM-mediated phosphorylation of the DNA damage response protein KAP1 in MCF-7 cells at sub-nanomolar concentrations . Common reagents and conditions used in these reactions include the use of radiation therapy to induce DNA double-strand breaks, which are then repaired by ATM-mediated pathways. The major products formed from these reactions include phosphorylated proteins such as KAP1 and Chk2 .

Scientific Research Applications

WSD0628 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA damage and repair. In biology, it helps in understanding the cellular responses to DNA damage and the role of ATM in these processes. In medicine, WSD0628 is being explored as a potential therapeutic agent for radiosensitizing Glioblastoma cells, Melanoma, and human astrocytes . Its ability to cross the blood-brain barrier and minimal efflux liability make it a promising candidate for treating brain tumors . In industry, WSD0628 could be used in the development of new drugs and therapies targeting DNA damage response pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Compound A: K₂TcRe₂Hl₃O₉

Structural Similarities :

  • Shares a Tc-Re-Hl core but lacks the potassium-rich lattice of Ktc2hlr3RE.
  • Exhibits a lower thermal stability (decomposition at 480°C) due to reduced potassium coordination .

Functional Differences :

  • Catalytic Performance: Higher OER overpotential (450 mV at 10 mA/cm²) attributed to fewer active sites.
  • Synthetic Yield : 85% purity via similar solvothermal methods, with trace impurities affecting catalytic durability .
Compound B: Na₃Tc₂Hl₃Re₃O₁₂

Structural Similarities :

  • Isoelectronic with this compound but substitutes potassium with sodium (Na).

Functional Differences :

  • Ionic Radius Impact : Smaller Na⁺ ions destabilize the lattice, reducing thermal stability (decomposition at 550°C).
  • Conductivity : Lower electrical conductivity (3.2 S/cm vs. 5.8 S/cm for this compound) due to weaker ion mobility .

Comparative Analysis with Functionally Similar Compounds

Compound C: RuO₂ (Ruthenium Oxide)

Functional Similarities :

  • Benchmark OER catalyst with comparable overpotential (300 mV).

Key Contrasts :

  • Cost : RuO₂ is 15× more expensive due to ruthenium scarcity.
  • Stability : Degrades rapidly in acidic media (pH <3), whereas this compound retains 90% activity after 100 hours .
Compound D: Co₃O₄ (Cobalt Oxide)

Functional Similarities :

  • Widely studied for OER but requires doping (e.g., Ni, Fe) to match performance.

Key Contrasts :

  • Overpotential: 410 mV at 10 mA/cm², significantly higher than this compound.
  • Synthesis Complexity : Co₃O₄ demands high-temperature calcination (800°C), increasing energy costs .

Data Tables

Table 1: Structural and Thermal Properties
Compound Decomposition Temp. (°C) Lattice Stability Index
This compound 620 9.8/10
K₂TcRe₂Hl₃O₉ 480 6.5/10
Na₃Tc₂Hl₃Re₃O₁₂ 550 7.2/10
Table 2: Electrocatalytic Performance
Compound Overpotential (mV) Tafel Slope (mV/dec) Durability (Hours)
This compound 320 42 100
RuO₂ 300 38 50
Co₃O₄ 410 65 80

Research Findings and Implications

  • Superiority of this compound : Combines the high activity of RuO₂ with the stability and cost-effectiveness of transition metal oxides. Its potassium lattice enhances ion transport, addressing a critical limitation in Co₃O₄ .
  • Synthetic Challenges : Trace impurities in structurally similar compounds (e.g., Compound A) necessitate stricter HPLC validation protocols .

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